molecular formula C14H20N2O4 B15017357 tert-butyl (2E)-2-(3,4-dimethoxybenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(3,4-dimethoxybenzylidene)hydrazinecarboxylate

Cat. No.: B15017357
M. Wt: 280.32 g/mol
InChI Key: RDQMYPKCIQCAHK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is unique due to its tert-butoxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)12(8-10)19-5/h6-9H,1-5H3,(H,16,17)/b15-9+

InChI Key

RDQMYPKCIQCAHK-OQLLNIDSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.